N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide is a synthetic compound with the molecular formula C19H15N3O3S and a molecular weight of 365.41. This compound has garnered attention in scientific research due to its diverse molecular functions and promising applications.
Preparation Methods
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide involves several steps. The synthetic route typically includes the following steps:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors to form the benzo[d]thiazole core.
Attachment of the but-2-yn-1-yl group:
Introduction of the carbamoylphenoxy group: This step involves the attachment of the carbamoylphenoxy group to the but-2-yn-1-yl group through a nucleophilic substitution reaction.
Chemical Reactions Analysis
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biochemical studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor in drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor, binding to target proteins and interfering with their normal function. This inhibition can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide is unique due to its specific molecular structure and functional groups. Similar compounds include:
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core but differ in their substituents and functional groups.
Carbamoylphenoxy derivatives: These compounds contain the carbamoylphenoxy group but differ in their core structures.
But-2-yn-1-yl derivatives: These compounds contain the but-2-yn-1-yl group but differ in their core structures.
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c20-17(23)13-7-1-3-9-15(13)25-12-6-5-11-21-18(24)19-22-14-8-2-4-10-16(14)26-19/h1-4,7-10H,11-12H2,(H2,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKOFGRZNIDKCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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